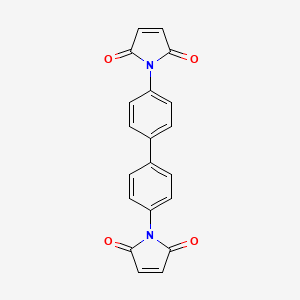
2-Chloro-3-(dodecylamino)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(dodecylamino)naphthalene-1,4-dione is a derivative of naphthoquinones, which are secondary metabolites found in plants and used in traditional medicine to treat diverse human diseases . The chemical modification of naphthoquinones, such as introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups, has been reported to improve their pharmacological properties .
Synthesis Analysis
Naphthalene-1,4-dione derivatives, including this compound, are synthesized by directly introducing corresponding substituents into the naphthoquinone core in oxidative conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a naphthoquinone core, which is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Chemical Reactions Analysis
The chemical reactions of this compound are associated with its naphthoquinone core. This core is easily reduced by various agents and converted to 1,4-dihydroxynaphthalene .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Research has shown that derivatives of naphthalene-1,4-dione, including those modified with amino groups, have significant antifungal properties. Studies have tested various derivatives against fungi such as Candida and Aspergillus niger, finding potent antifungal activity in certain compounds (Ryu & Chae, 2005). Further research supports this finding, showing that compounds like 2-chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione exhibit strong antifungal and antibacterial properties (Tandon, Maurya, Verma, Kumar, & Shukla, 2010).
Solubility Studies
The solubility of derivatives of naphthalene-1,4-dione in supercritical carbon dioxide has been investigated. This research is critical for understanding the physical properties and potential industrial applications of these compounds (Zacconi et al., 2017).
Crystal Structure Analysis
Crystal structure analysis of derivatives of naphthalene-1,4-dione has been conducted, providing insights into the molecular structure and potential applications in material science (Yıldırım et al., 2019).
Chemosensors for Metal Ions
Naphthalene-1,4-dione derivatives have been synthesized and characterized for their ability to act as chemosensors for transition metal ions. This research indicates potential applications in environmental monitoring and industrial processes (Gosavi-Mirkute et al., 2017).
Photovoltaic Performance
The use of thionaphthoquinone derivatives, similar to 2-Chloro-3-(dodecylamino)naphthalene-1,4-dione, in dye-sensitized solar cells has been explored. This research highlights the potential application of these compounds in renewable energy technologies (Mahadik et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
The information presented indicates that naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The remarkable structural diversity of natural products offers a broad field to discover new compounds with important applications in chemistry, biology, and medicine .
Eigenschaften
IUPAC Name |
2-chloro-3-(dodecylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClNO2/c1-2-3-4-5-6-7-8-9-10-13-16-24-20-19(23)21(25)17-14-11-12-15-18(17)22(20)26/h11-12,14-15,24H,2-10,13,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBILEWJOUYQMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286345 |
Source


|
| Record name | 2-chloro-3-(dodecylamino)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22272-20-4 |
Source


|
| Record name | NSC44942 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-(dodecylamino)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Dimethylamino)methyl]-2-naphthol](/img/structure/B1361500.png)
![2-[(3-Chloroanilino)methylidene]propanedinitrile](/img/structure/B1361501.png)







![2-[(Diethylamino)methyl]-4-methoxyphenol](/img/structure/B1361517.png)
![S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate](/img/structure/B1361518.png)
